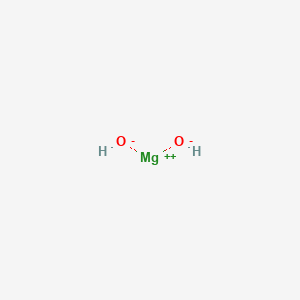
sodium;4-dodecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-dodecylbenzenesulfonate is an organic compound with the molecular formula C18H29NaO3S. It is a white or yellowish powder that is soluble in water. This compound is a type of anionic surfactant, which means it has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. It is widely used in various industries due to its excellent wetting, dispersion, decontamination, and antibacterial properties .
Méthodes De Préparation
Sodium 4-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene. There are several methods for this process:
Sulfur Trioxide (SO3) Sulfonation Method: This method involves the reaction of dodecylbenzene with sulfur trioxide. The reaction is highly exothermic and occurs almost instantaneously.
Excessive Sulfuric Acid (H2SO4) Sulfonation Method: In this method, dodecylbenzene is reacted with an excess of sulfuric acid. The reaction generates water, which can dilute the sulfuric acid and slow down the reaction.
Chlorosulfonic Acid Sulfonation Method: Chlorosulfonic acid can also be used as a sulfonating agent.
Analyse Des Réactions Chimiques
Sodium 4-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and chlorosulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 4-dodecylbenzenesulfonate has a wide range of scientific research applications:
Medicine: It is used in the formulation of certain pharmaceutical products due to its surfactant properties.
Industry: Sodium 4-dodecylbenzenesulfonate is widely used in the production of detergents, emulsifiers, and cleaning agents. .
Mécanisme D'action
The mechanism of action of sodium 4-dodecylbenzenesulfonate involves its ability to reduce the surface tension of water, allowing it to act as a surfactant. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, leading to the formation of micelles. This property allows it to effectively disperse and emulsify oils and other hydrophobic substances .
Comparaison Avec Des Composés Similaires
Sodium 4-dodecylbenzenesulfonate is part of a broader class of compounds known as alkylbenzene sulfonates. Similar compounds include:
Sodium dodecyl sulfate (SDS): Another widely used anionic surfactant with similar properties but lacks the benzene ring.
Linear alkylbenzene sulfonates (LAS): These compounds are similar in structure but have a linear alkyl chain instead of a branched one.
Sodium lauryl benzene sulfonate: Similar in structure but with a different alkyl chain length.
Sodium 4-dodecylbenzenesulfonate is unique due to its specific alkyl chain length and the presence of a benzene ring, which gives it distinct properties and applications .
Propriétés
IUPAC Name |
sodium;4-dodecylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJUUEHSAZXEEO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7801044.png)













